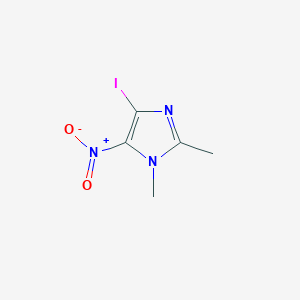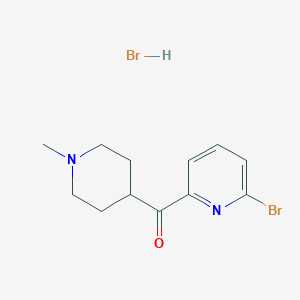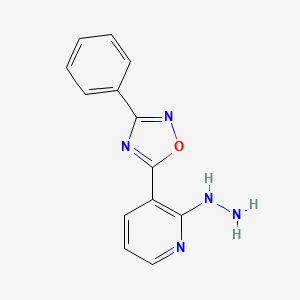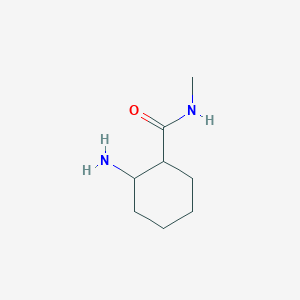
Tri(t-butyoxycarbonylethyloxyethyl)amine
概要
説明
Tri(t-butyoxycarbonylethyloxyethyl)amine is a small molecule compound with the chemical formula C27H51NO9 and a molecular weight of 533.7 g/mol . It is composed of several functional groups, including three t-butyoxycarbonylethyloxyethyl groups, which are indicated by the “tri” prefix . This compound is commonly used in various chemical and biological applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Tri(t-butyoxycarbonylethyloxyethyl)amine is synthesized through a series of chemical reactions involving the protection of amine groups. One common method involves the use of t-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of an amine with t-butyloxycarbonyl chloride in the presence of a base, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
Tri(t-butyoxycarbonylethyloxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting groups, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions yield the free amine.
科学的研究の応用
Tri(t-butyoxycarbonylethyloxyethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Applied in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of Tri(t-butyoxycarbonylethyloxyethyl)amine involves its ability to protect amine groups through the formation of stable Boc derivatives. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. This property makes it valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals .
類似化合物との比較
Similar Compounds
t-Butyloxycarbonyl (Boc) Amine: Similar in structure but contains only one Boc group.
Carboxybenzyl (CBz) Amine: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Amine: A protecting group that can be removed with an amine base.
Uniqueness
Tri(t-butyoxycarbonylethyloxyethyl)amine is unique due to its three Boc groups, which provide enhanced stability and protection for amine groups. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
特性
IUPAC Name |
tert-butyl 3-[2-[bis[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO9/c1-25(2,3)35-22(29)10-16-32-19-13-28(14-20-33-17-11-23(30)36-26(4,5)6)15-21-34-18-12-24(31)37-27(7,8)9/h10-21H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCCJLWRSASXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN(CCOCCC(=O)OC(C)(C)C)CCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















